2-(1-Phenylethyl)malonic acid 2-(1-Phenylethyl)malonic acid
Brand Name: Vulcanchem
CAS No.: 41103-90-6
VCID: VC21322580
InChI: InChI=1S/C11H12O4/c1-7(8-5-3-2-4-6-8)9(10(12)13)11(14)15/h2-7,9H,1H3,(H,12,13)(H,14,15)
SMILES: CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

2-(1-Phenylethyl)malonic acid

CAS No.: 41103-90-6

Cat. No.: VC21322580

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Phenylethyl)malonic acid - 41103-90-6

Specification

CAS No. 41103-90-6
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 2-(1-phenylethyl)propanedioic acid
Standard InChI InChI=1S/C11H12O4/c1-7(8-5-3-2-4-6-8)9(10(12)13)11(14)15/h2-7,9H,1H3,(H,12,13)(H,14,15)
Standard InChI Key AHWJRDQVJRKCPR-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O
Canonical SMILES CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O

Introduction

Structural Characteristics and Basic Properties

2-(1-Phenylethyl)malonic acid belongs to the family of α-substituted malonic acids, featuring a dicarboxylic acid structure with a phenylethyl substituent at the alpha position. The chemical structure consists of a malonic acid core (propanedioic acid) with a 1-phenylethyl group attached to the central carbon atom between the two carboxylic acid groups.

The molecular formula for 2-(1-Phenylethyl)malonic acid can be represented as C₁₁H₁₂O₄, similar to related compounds such as dimethyl 2-(2-phenylethyl)malonate which has a molecular formula of C₁₃H₁₆O₄ . The structural difference lies in the position of the phenyl group - in our target compound, the phenyl group is attached to the first carbon of the ethyl chain, creating a chiral center at this position.

Unlike the ester derivatives that often exist as oils or low-melting solids, 2-(1-Phenylethyl)malonic acid typically presents as a crystalline solid with moderate solubility in organic solvents such as methanol, ethanol, and dichloromethane. Due to its dicarboxylic acid functionality, it exhibits acidic properties characteristic of carboxylic acids, with pKa values likely in the range of 2-3 for the first proton dissociation.

Stereochemical Considerations

Chirality and Stereoisomerism

An important feature of 2-(1-Phenylethyl)malonic acid is the presence of stereogenicity. The compound contains a stereogenic center at the benzylic carbon of the phenylethyl group, which leads to the existence of (R) and (S) enantiomers. This stereochemical aspect is particularly significant in asymmetric synthesis applications.

Related research on diastereomeric amides derived from malonic acid has employed chiral amines such as (S)-(+)-1-cyclohexylethylamine and (R)-(+)-1-phenylethylamine as chiral auxiliaries . These studies demonstrate the potential for stereoselective transformations involving malonic acid derivatives with phenylethyl substituents.

Diastereoselectivity in Reactions

Studies on related compounds have shown that the stereochemical control in reactions involving malonic acid derivatives can be challenging. For example, research on diastereoselective coupling of malonic acid amides through Kolbe oxidations has yielded products with "low diastereoselectivity" . This suggests that achieving high stereoselectivity with compounds like 2-(1-Phenylethyl)malonic acid may require carefully optimized reaction conditions or specialized catalysts.

Synthetic Methods and Approaches

Specific Synthetic Approaches

The synthesis of related compounds such as the half ethylester of methyl malonic acid [(CO₂H)CHMeCO₂Et] has been reported through reaction sequences involving esterification and selective hydrolysis, yielding the product in 84% yield . Similar approaches could potentially be adapted for the synthesis of 2-(1-Phenylethyl)malonic acid by using appropriate phenylethyl halides or other electrophiles as alkylating agents.

In more complex syntheses, malonic acid derivatives serve as key intermediates. For instance, in the asymmetric synthesis of compounds like (R)-baclofen, organocatalytic addition reactions involving dithiomalonate derivatives and nitroolefins have been employed . These methodologies could potentially be modified for the stereoselective synthesis of 2-(1-Phenylethyl)malonic acid or its derivatives.

Table 1: Potential Synthetic Routes to 2-(1-Phenylethyl)malonic acid

Synthetic ApproachStarting MaterialsKey ReagentsPotential YieldStereoselectivity
Malonate alkylationDiethyl malonate, 1-phenylethyl halideStrong base (NaH, LDA)Moderate to highLow to moderate
Michael additionMalonate anion, styrene derivativeCatalyst, baseModerateVariable
Carboxylation2-phenylbutanoic acidLDA, CO₂Low to moderateLow
Organocatalytic routeMalonate, nitroolefinChiral catalystModerate to highPotentially high

Chemical Reactivity and Transformations

Esterification Reactions

Like other malonic acids, 2-(1-Phenylethyl)malonic acid can undergo esterification to form mono- or diesters. The diesters, such as dimethyl 2-(2-phenylethyl)malonate, have been characterized with properties including a molecular weight of 236.26400 and a LogP value of 1.58140 . These esters often serve as versatile intermediates in organic synthesis.

Amide Formation

Formation of amides from malonic acid derivatives has been investigated using various amines. For example, N-[(1R)-1-Phenylethyl]-2-methylheptanamide has been synthesized from the reaction of acid chlorides with chiral amines like (R)-(+)-1-phenylethylamine . The resulting amides have been characterized by spectroscopic methods, including NMR analysis:

"3b (less polar): ¹H-NMR (300 MHz, CDCl₃,d): 0.88 (3H, t, ³J = 7.0 Hz,-CH₂CH₃), 1.11 (3H, d, ³J = 7.0 Hz, -COCHCH₃), 1.27-1.41 [6H, m, -(CH₂)₃], 1.49 (3H, d, ³J = 7.0 Hz, -CH(NH)CH₃), 1.6-1.7 (2H, m, -CH₂-), 2.08-2.20 (1H, m, -COCHCH₃), 5.1-5.2 (1H, m, CH(NH)CH₃), 5.61-5.63 (1H, bs, -NH), 7.23-7.36 (5H, m, ArH)."

Similar reactions could be applied to 2-(1-Phenylethyl)malonic acid to generate amide derivatives with potential applications in asymmetric synthesis or as chiral auxiliaries.

Decarboxylation Reactions

A characteristic reaction of malonic acids is decarboxylation, which proceeds relatively easily due to the stability of the resulting enolate intermediate. 2-(1-Phenylethyl)malonic acid would be expected to undergo decarboxylation when heated, leading to 3-phenylbutanoic acid. This transformation could be useful in synthetic routes where the dicarboxylic acid functionality serves as a temporary synthetic handle.

Applications in Organic Synthesis

As Synthetic Intermediates

Malonic acid derivatives, including compounds like 2-(1-Phenylethyl)malonic acid, serve as valuable synthetic intermediates for the preparation of various complex molecules. The presence of two carboxylic acid groups, along with the acidic hydrogen at the α-position, provides multiple sites for functional group transformations and derivatization.

In Asymmetric Synthesis

The chiral nature of 2-(1-Phenylethyl)malonic acid makes it potentially useful in asymmetric synthesis. Related compounds have been employed in the synthesis of pharmaceutically relevant molecules such as (R)-baclofen, where organocatalytic addition reactions involving S,S'-bis(4-methylphenyl) dithiomalonate and p-chloronitroolefin 1b have been utilized to generate stereochemically enriched products with high enantiomeric excess (85-95% ee) .

Table 2: Potential Applications of 2-(1-Phenylethyl)malonic acid in Organic Synthesis

ApplicationDescriptionPotential AdvantagesReferences
Pharmaceutical intermediatesSynthesis of APIs containing phenylethyl motifsControlled stereochemistry
Chiral building blocksConstruction of complex moleculesDefined stereocenter ,
Functional materialsPreparation of specialized polymers or materialsUnique structural featuresInferred
OrganocatalysisDevelopment of new catalytic systemsAcidic and coordination properties

Analytical Methods for Characterization

Spectroscopic Analysis

The characterization of 2-(1-Phenylethyl)malonic acid and related compounds typically involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide valuable structural information. For related compounds, characteristic signals include aromatic protons around δ 7.2-7.4 ppm, methine protons at δ 2.0-3.5 ppm, and carboxylic acid protons at δ 10-13 ppm .

  • Infrared (IR) Spectroscopy: Carboxylic acid groups typically show strong C=O stretching bands around 1700-1725 cm⁻¹ and broad O-H stretching bands at 2500-3300 cm⁻¹.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of malonic acid derivatives.

Chromatographic Methods

The analysis and purification of 2-(1-Phenylethyl)malonic acid and its derivatives frequently employ chromatographic techniques:

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring, as noted in the synthesis of related compounds: "The production of the acid chloride was followed by TLC (CH₂Cl₂/MeOH 9:1)."

  • High-Performance Liquid Chromatography (HPLC): Particularly valuable for the determination of enantiomeric purity. For related compounds, chiral HPLC conditions have been reported: "COSMOSIL 5A column, i-PrOH/n-hexane = 30/70, 25 °C, 1.0 mL/min, λ= 254 nm" .

  • Column Chromatography: Used for purification, typically with silica gel as the stationary phase and various solvent systems depending on the specific compound and application.

Related Compounds and Derivatives

Malonate Esters

Dimethyl 2-(2-phenylethyl)malonate is a closely related compound, differing in the position of the phenyl group on the ethyl chain and having methyl ester groups instead of free carboxylic acids. This compound has a molecular weight of 236.26400, an exact mass of 236.10500, and a calculated LogP of 1.58140 . These properties provide insight into the potential physicochemical characteristics of 2-(1-Phenylethyl)malonic acid.

Dithiomalonate Derivatives

Dithiomalonate derivatives have been used in asymmetric synthesis, as demonstrated in the preparation of compounds like "(R)-2-(2-nitro-1-phenylethyl)-malonic acid bis-4-methylphenyl dithioester (3a)" . These compounds serve as useful reactants in organocatalytic addition reactions, yielding products with high enantiomeric excess.

Malonic Acid Amides

Malonic acid amides derived from chiral amines like (S)-(+)-1-cyclohexylethylamine and (R)-(+)-1-phenylethylamine have been synthesized and studied in the context of diastereoselective reactions . These compounds provide insights into the potential applications of 2-(1-Phenylethyl)malonic acid in the preparation of chiral amides with defined stereochemistry.

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